molecular formula C15H19FN2O3S B3020408 3-(1,2,3,5,6,7-Hexahydropyrrolizin-8-ylmethylcarbamoyl)benzenesulfonyl fluoride CAS No. 2248990-90-9

3-(1,2,3,5,6,7-Hexahydropyrrolizin-8-ylmethylcarbamoyl)benzenesulfonyl fluoride

Cat. No.: B3020408
CAS No.: 2248990-90-9
M. Wt: 326.39
InChI Key: CQEWAMAJLILTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2,3,5,6,7-Hexahydropyrrolizin-8-ylmethylcarbamoyl)benzenesulfonyl fluoride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a hexahydropyrrolizin ring with a benzenesulfonyl fluoride group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-(1,2,3,5,6,7-Hexahydropyrrolizin-8-ylmethylcarbamoyl)benzenesulfonyl fluoride involves multiple steps. One common synthetic route starts with the preparation of the hexahydropyrrolizin ring, followed by the introduction of the benzenesulfonyl fluoride group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction could yield corresponding alcohols or amines.

Scientific Research Applications

3-(1,2,3,5,6,7-Hexahydropyrrolizin-8-ylmethylcarbamoyl)benzenesulfonyl fluoride has been studied for its potential applications in various scientific fields. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of new drugs or as a tool for studying biochemical pathways. Its unique structure allows it to interact with specific molecular targets, making it valuable for research in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-(1,2,3,5,6,7-Hexahydropyrrolizin-8-ylmethylcarbamoyl)benzenesulfonyl fluoride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(1,2,3,5,6,7-Hexahydropyrrolizin-8-ylmethylcarbamoyl)benzenesulfonyl fluoride stands out due to its unique combination of structural features Similar compounds may include other hexahydropyrrolizin derivatives or benzenesulfonyl fluoride analogs

Properties

IUPAC Name

3-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethylcarbamoyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3S/c16-22(20,21)13-5-1-4-12(10-13)14(19)17-11-15-6-2-8-18(15)9-3-7-15/h1,4-5,10H,2-3,6-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEWAMAJLILTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CNC(=O)C3=CC(=CC=C3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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